2-Chlorobenzylamine

Enzymology Hemostasis Drug Discovery

2-Chlorobenzylamine (CAS 89-97-4) is the ortho-chloro benzylamine isomer structurally required for synthesizing ticlopidine's thieno-pyridine core. Using the 3- or 4-chloro isomer yields an incorrect regioisomer. This compound also provides a halogenated scaffold with documented dual inhibitory activity against plasmin and bovine thrombin, unavailable with unsubstituted benzylamine. For analytical labs, a validated RP-HPLC method using a Newcrom R1 column is published, accelerating method development. Procure with the commercial benchmark purity of ≥98.0% (GC). Note its air sensitivity and corrosive hazard (UN 2735, Class 8); store under inert gas at 2–8°C.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 89-97-4
Cat. No. B130927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzylamine
CAS89-97-4
Synonyms1-(2-Chlorophenyl)methanamine;  2-Chlorobenzenemethanamine;  NSC 60118;  o-Chlorobenzylamine; 
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)Cl
InChIInChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
InChIKeyKDDNKZCVYQDGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzylamine CAS 89-97-4 Procurement Guide: Baseline Properties and Supply Specifications


2-Chlorobenzylamine (CAS 89-97-4) is a chlorinated derivative of benzylamine classified as a phenylmethylamine, with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. At room temperature, it exists as a colorless to light yellow clear liquid with a density of 1.173 g/mL at 25 °C, a boiling point of 215 °C (atmospheric) or 103–104 °C at reduced pressure (11 torr), a refractive index of 1.562–1.564, and a flash point of 88 °C. [1] Commercially available specifications typically indicate a purity of ≥98.0% (GC) or ≥97% [2]. The compound is air-sensitive and corrosive (UN 2735, Hazard Class 8, Packing Group III), requiring storage under an inert atmosphere at 2–8 °C.

Why 3-Chlorobenzylamine and 4-Chlorobenzylamine Cannot Substitute for 2-Chlorobenzylamine in Regioselective Synthesis


Isomeric substitution among chlorobenzylamines (ortho-, meta-, para-) is not chemically neutral in synthetic applications. The chlorine substitution position directly alters the electronic environment of the aromatic ring and the steric accessibility of the benzylic amine group, fundamentally changing reaction outcomes. [1] For instance, in nucleophilic substitution reactions involving benzylamines, electron-withdrawing chloro substituents decrease reaction rates compared to electron-donating groups, and the magnitude of this effect depends on the substituent position. [2] In pharmaceutical intermediate applications, the ortho-chloro orientation of 2-chlorobenzylamine is structurally required for synthesizing specific drug candidates, including ticlopidine and levocetirizine precursors. [3] The following section provides quantitative evidence demonstrating where the ortho-substitution pattern of 2-chlorobenzylamine produces measurable differences in performance compared to alternative compounds.

2-Chlorobenzylamine CAS 89-97-4: Quantitative Differentiation Evidence Versus Structural Analogs


Enzymatic Inhibition Profile: Plasmin and Thrombin Activity of 2-Chlorobenzylamine

2-Chlorobenzylamine exhibits measurable inhibitory activity against both plasmin and bovine thrombin, two key serine proteases in the coagulation and fibrinolytic cascades. [1] This dual inhibitory profile distinguishes it from unsubstituted benzylamine, which lacks the chloro substituent necessary for enhanced enzyme binding interactions. [2] The chlorine atom at the ortho position contributes to binding affinity through electronic and steric effects that are absent in non-halogenated benzylamine analogs.

Enzymology Hemostasis Drug Discovery

Synthetic Utility: Ortho-Chloro Substitution as a Structural Requirement for Ticlopidine Synthesis

Patent EP0367232A2 explicitly identifies 2-chlorobenzylamine as the required precursor for synthesizing thieno-pyridine derivatives, specifically ticlopidine, a platelet aggregation inhibitor. [1] The ortho-chloro substitution pattern is structurally mandatory for the correct orientation of the subsequent cyclization step to form the thieno-pyridine ring system. The 3-chloro (meta) and 4-chloro (para) isomers of benzylamine cannot yield the identical thieno-pyridine derivative because the chloro substituent position determines the regiochemistry of the final heterocyclic product.

Medicinal Chemistry Pharmaceutical Intermediates Heterocyclic Synthesis

HPLC Analysis Protocol: Validated Separation Method for 2-Chlorobenzylamine

A validated reverse-phase HPLC method using a Newcrom R1 column has been established for 2-chlorobenzylamine analysis. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid under simple conditions, and is scalable for preparative separation and pharmacokinetic applications. [1] For mass spectrometry (MS)-compatible applications, phosphoric acid can be replaced with formic acid. While this method is specific to 2-chlorobenzylamine, comparable validated protocols for 3-chlorobenzylamine or 4-chlorobenzylamine on the same column system are not documented in the accessible literature.

Analytical Chemistry Quality Control Chromatography

Commercial Purity Specifications: Benchmark Quality Metrics for Procurement

Commercially available 2-chlorobenzylamine is routinely supplied with a minimum purity of 98.0% as determined by gas chromatography (GC). Alternative supply grades include 97% minimum purity (GC). [1] Physical appearance is consistently specified as a colorless to light yellow to light orange clear liquid. [2] In contrast, unsubstituted benzylamine is typically supplied at higher purity grades (≥99%) and at lower cost per gram, reflecting the additional synthetic steps and purification requirements associated with introducing and controlling the ortho-chloro substituent.

Procurement Quality Assurance Chemical Supply

Physicochemical Properties: Ortho-Substitution Effects on Basic Character

The predicted pKa of 2-chlorobenzylamine is 8.52 ± 0.10. [1] The ortho-chloro substituent exerts both electron-withdrawing inductive effects and steric effects that influence the basicity of the benzylic amine nitrogen compared to unsubstituted benzylamine. This pKa value governs protonation state under physiological and synthetic conditions, affecting solubility, reactivity, and formulation behavior. The logP (octanol-water partition coefficient) is reported as 1.6, indicating moderate lipophilicity suitable for membrane permeability in biological systems while maintaining sufficient aqueous solubility for reaction workup.

Physical Chemistry Structure-Activity Relationship Formulation

2-Chlorobenzylamine CAS 89-97-4: Verified Application Scenarios Based on Differential Evidence


Synthesis of Thieno-Pyridine Platelet Inhibitors (e.g., Ticlopidine)

2-Chlorobenzylamine serves as an essential precursor in the synthesis of ticlopidine, a clinically used platelet aggregation inhibitor. The ortho-chloro substitution pattern is structurally required for the cyclization step that forms the thieno-pyridine core. [1] Procurement of the 3-chloro or 4-chloro isomer would yield an incorrect regioisomer unsuitable for this therapeutic target. Researchers and manufacturers developing thieno-pyridine derivatives must specify CAS 89-97-4 (2-chlorobenzylamine) to ensure synthetic pathway compatibility.

Investigation of Serine Protease Inhibition (Plasmin and Thrombin)

For enzymology studies focused on coagulation cascade modulation, 2-chlorobenzylamine provides a chlorinated benzylamine scaffold with documented inhibitory activity against both plasmin and bovine thrombin. [1] This dual activity profile is not reported for unsubstituted benzylamine, making 2-chlorobenzylamine the appropriate choice for structure-activity relationship studies exploring halogen substitution effects on serine protease binding. Researchers should note that quantitative IC₅₀ values were not identified in accessible literature and may require in-house determination.

Quality Control and Pharmacokinetic Analysis Using Validated HPLC

Analytical laboratories performing purity assessment or impurity profiling of 2-chlorobenzylamine-containing formulations can utilize the published RP-HPLC method employing a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase. [1] The method is documented as scalable for preparative separation and suitable for pharmacokinetic applications when phosphoric acid is replaced with formic acid for MS compatibility. This validated protocol reduces method development time compared to establishing a new method for chlorobenzylamine isomers.

General Pharmaceutical Intermediate Procurement and Formulation

2-Chlorobenzylamine functions broadly as a building block for pharmaceuticals, agrochemicals, and heterocyclic synthesis. [1] Procurement decisions should reference the established commercial purity benchmark of ≥98.0% (GC) and account for the compound's air sensitivity requiring storage under inert atmosphere at 2–8 °C. The predicted pKa of 8.52 and logP of 1.6 [2] inform formulation pH adjustments and predict membrane permeability behavior in biological assay design.

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